![molecular formula C13H13Cl8NO4 B560693 Coconut diethanolamide CAS No. 68603-42-9](/img/no-structure.png)
Coconut diethanolamide
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Overview
Description
Coconut diethanolamide is a mixture of ethanolamides of coconut acid . It is a widely used surface active agent which helps to stabilize the foam in hand gels, hand-washing liquids, shampoos, and dish-washing liquids . It is manufactured from coconut oil and is a non-ionic surfactant .
Synthesis Analysis
Coconut diethanolamide is produced by the condensation reaction of an appropriate fatty acid (methyl cocoate, coconut oil, whole coconut acid, or stripped coconut fatty acids) with diethanolamine in 1:1 or 1:2 molar ratios using temperatures up to 170°C and in the presence of an alkaline catalyst . A novel reaction mechanism for the synthesis of coconut oil-derived biopolyol for rigid poly (urethane-urea) hybrid foam application has been reported .Molecular Structure Analysis
The chemical structure of coconut diethanolamide consists of a hydrophobic tail derived from the fatty acids and a hydrophilic head derived from the diethanolamine . This unique structure gives it exceptional surfactant properties, allowing it to effectively interact with both water and oil-based substances .Chemical Reactions Analysis
Coconut diethanolamide is primarily composed of fatty acids derived from coconut oil, which undergo a chemical reaction with diethanolamine. This reaction forms an amide bond, resulting in the formation of the diethanolamide compound .Scientific Research Applications
Polyurethane Foam Synthesis
Coconut diethanolamide has been explored as a bio-based polyol for the synthesis of polyurethane foam. Its intrinsic tertiary amine moiety provides an auto-catalytic effect in the synthesis process, resulting in shorter cream and gel times compared to fossil-based polyols .
Cosmetics Manufacturing
In cosmetics, Coconut diethanolamide is extensively used as an emulsifying agent, emulsion stabilizer, surfactant, thickener, and viscosity builder for cosmetic surfactant formulas .
Interfacial Activity
Research has been conducted on the preparation of Coconut diethanolamide and its interfacial activity. The compound’s ability to affect surface tension makes it valuable for various applications, including enhancing the performance of detergents .
Oil-Displacement Performance
Studies have evaluated Coconut diethanolamide for its oil-displacement performance, which is crucial in applications such as enhanced oil recovery techniques .
Bio-based Material Research
Coconut diethanolamide is being studied as a potential bio-based material that could replace synthetic materials derived from non-renewable resources, contributing to more sustainable industrial practices .
Surfactant Formulas
Due to its properties as a nonionic surfactant, Coconut diethanolamide is used in the formulation of various surfactant systems that require stable emulsification and foam stabilization .
Safety And Hazards
Future Directions
There is ongoing research into the use of coconut fatty acid diethanolamide as a bio-based polyol for the synthesis of polyurethane foam . The intrinsic tertiary amine moiety in this polyol (p-CFAD) endowed an auto-catalytic effect in the synthesis process of polyurethane foams . This suggests that coconut diethanolamide could have potential future applications in the development of bio-based polyurethane foams with high performance .
properties
{ "Design of the Synthesis Pathway": "Coconut diethanolamide can be synthesized by the reaction of coconut oil and diethanolamine.", "Starting Materials": ["Coconut oil", "Diethanolamine"], "Reaction": [ "Heat coconut oil to 60-70°C", "Add diethanolamine to the heated coconut oil", "Stir the mixture for 1-2 hours", "Cool the mixture to room temperature", "Separate the coconut diethanolamide from the mixture using a solvent such as ethanol or isopropanol", "Dry the coconut diethanolamide under vacuum" ] } | |
CAS RN |
68603-42-9 |
Product Name |
Coconut diethanolamide |
Molecular Formula |
C13H13Cl8NO4 |
Molecular Weight |
530.85 |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;1,1,1,3,3,3-hexachloropropan-2-one;N-methylmethanamine |
InChI |
InChI=1S/C8H6Cl2O3.C3Cl6O.C2H7N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;4-2(5,6)1(10)3(7,8)9;1-3-2/h1-3H,4H2,(H,11,12);;3H,1-2H3 |
InChI Key |
VSIOJDPUQMSMND-UHFFFAOYSA-N |
SMILES |
CNC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C(=O)(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
synonyms |
Cocamide DEA; cocamide diethanolamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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